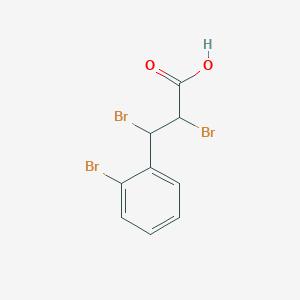

2,3-Dibromo-3-(2-bromophenyl)propionic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,3-dibromo-3-(2-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br3O2/c10-6-4-2-1-3-5(6)7(11)8(12)9(13)14/h1-4,7-8H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOATZQRJTIURPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(C(=O)O)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3-Dibromo-3-(2-bromophenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromo-3-(2-bromophenyl)propionic acid is a halogenated derivative of cinnamic acid. Its structure, featuring bromine atoms on both the phenyl ring and the propionic acid side chain, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of the primary synthesis pathway for this compound, focusing on the underlying chemical principles, experimental protocols, and critical process parameters.

The core of this synthesis involves the electrophilic addition of bromine across the double bond of a substituted cinnamic acid. The presence of a bromine atom at the ortho position of the phenyl ring in the starting material, 2-bromocinnamic acid, influences the reactivity of the molecule and is a key consideration in the synthesis design.[1][2]

Core Synthesis Pathway: Electrophilic Bromination of 2-Bromocinnamic Acid

The most direct and widely utilized method for synthesizing this compound is the bromination of 2-bromocinnamic acid. This reaction proceeds via an electrophilic addition mechanism, where molecular bromine (Br₂) adds across the carbon-carbon double bond of the α,β-unsaturated carboxylic acid.

Mechanistic Insights

The reaction is initiated by the polarization of the bromine molecule as it approaches the electron-rich double bond of 2-bromocinnamic acid. This leads to the formation of a cyclic bromonium ion intermediate. The bromide ion, acting as a nucleophile, then attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge. This anti-addition mechanism is stereospecific and results in the formation of the dibrominated product with a specific stereochemistry.[3][4] The melting point of the resulting product can be used to determine the stereochemical outcome of the addition.[5]

The presence of the electron-withdrawing bromine atom on the phenyl ring can influence the rate of the electrophilic addition, but the fundamental mechanism remains the same as the bromination of unsubstituted cinnamic acid.[1]

Experimental Protocol

This section details a laboratory-scale procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| 2-Bromocinnamic acid | C₉H₇BrO₂ | 227.06 | 10.0 g |

| Bromine | Br₂ | 159.81 | Molar equivalent to 2-bromocinnamic acid |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~100 mL |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ~50 mL |

| Cyclohexene | C₆H₁₀ | 82.14 | As needed |

| Sodium thiosulfate solution | Na₂S₂O₃ | 158.11 | As needed |

Step-by-Step Procedure

-

Dissolution of Starting Material: In a round-bottom flask, dissolve 10.0 g of 2-bromocinnamic acid in approximately 100 mL of dichloromethane or glacial acetic acid.[4][6] The choice of solvent can influence reaction rate and product solubility. Dichloromethane is a common choice due to its inertness and ability to dissolve both the starting material and the bromine.[7]

-

Preparation of Bromine Solution: In a separate container, carefully prepare a solution of bromine in the chosen solvent. Caution: Bromine is highly toxic and corrosive. All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. [4]

-

Bromine Addition: Slowly add the bromine solution to the stirred solution of 2-bromocinnamic acid at room temperature. The characteristic red-brown color of bromine should disappear as it reacts with the double bond.[7] The addition should be done dropwise to control the reaction rate and prevent a rapid temperature increase.[4]

-

Reaction Monitoring: Continue adding the bromine solution until a faint, persistent orange or yellow color is observed, indicating a slight excess of bromine. The reaction progress can be monitored by the disappearance of the bromine color.[4][7]

-

Reaction Completion and Quenching: After the addition is complete, stir the reaction mixture for an additional 15-30 minutes at room temperature to ensure complete conversion. If excess bromine color persists, add a few drops of cyclohexene to quench the unreacted bromine. The cyclohexene will react with the excess bromine to form 1,2-dibromocyclohexane, which is soluble in the reaction solvent.[7][8]

-

Product Isolation: The product, this compound, often precipitates out of the solution during the reaction.[7] Cool the reaction mixture in an ice bath to maximize crystallization.[4] Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with a small amount of cold solvent to remove any impurities. Allow the product to air dry or dry in a desiccator to obtain the final product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization and Purity Analysis

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Melting Point: The melting point of the product is a crucial indicator of its purity and can help in determining the stereoisomer formed.[3][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the C-Br bonds.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, further confirming its identity.

Greener Synthesis Approaches

While the traditional method using molecular bromine is effective, there is growing interest in developing more environmentally friendly synthesis protocols. One such approach involves the in situ generation of bromine from less hazardous reagents. For instance, pyridinium tribromide can be used as a source of bromine, which exists in equilibrium with pyridinium hydrobromide and bromine.[5] Another green synthesis method utilizes sodium perborate as an oxidant to generate bromine from sodium bromide in glacial acetic acid.[9]

Conclusion

The synthesis of this compound via the electrophilic bromination of 2-bromocinnamic acid is a robust and well-established method. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and appropriate characterization are essential for obtaining a high-purity product. The exploration of greener synthesis alternatives highlights the continuous effort within the scientific community to develop more sustainable chemical processes.

References

-

Scribd. Bromination of Trans-Cinnamic Acid | PDF | Organic Chemistry. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of 2-Bromocinnamic Acid in Advanced Organic Synthesis. Available at: [Link]

-

University of Oxford. 9.1.2. A Green Synthesis of 2,3-Dibromo-3-phenylpropionic Acid and the Use of Kinetic Studies to Probe into the Elimination Product When Treated with a Weak Base in Different Solvents. Available at: [Link]

-

The Royal Society of Chemistry. Bromination of Cinnamic acid. Available at: [Link]

-

ChemConnections. Synthesis: Bromination of Cinnamic Acid. Available at: [Link]

-

PrepChem.com. Preparation of 2,3-dibromo-3-phenylpropanoic acid. Available at: [Link]

-

The Royal Society of Chemistry. 9.1.2. A Green Synthesis of 2,3-Dibromo-3-phenylpropionic Acid and the Use of Kinetic Studies to Probe into the Elimination Product When Treated with a Weak Base in Different Solvents | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. Available at: [Link]

-

ResearchGate. 4.1.1.1. Bromination of Cinnamic Acid. Available at: [Link]

-

Organic Syntheses. phenylpropiolic acid. Available at: [Link]

-

Odinity. Stereochemistry of Bromine Addition to an Alkene. Available at: [Link]

-

National Institutes of Health. 2,3-Dibromo-3-phenylpropionic acid. Available at: [Link]

-

California State University, Bakersfield. Lab 9: Addition of Bromine to trans-Cinnamic Acid. Available at: [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 2,3-Dibromo-3-(2-bromophenyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Context and Significance

2,3-Dibromo-3-(2-bromophenyl)propionic acid, a derivative of cinnamic acid, belongs to a class of halogenated organic compounds that are of significant interest in synthetic organic chemistry and drug discovery. The introduction of bromine atoms to an organic scaffold can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and biological activity. Understanding the precise three-dimensional arrangement of atoms within this molecule is paramount for predicting its reactivity, designing derivatives with enhanced therapeutic potential, and ensuring the quality and purity of synthesized batches.

This guide will systematically deconstruct the molecular architecture of this compound, leveraging data from advanced analytical techniques to provide a holistic understanding of its structure.

Synthesis and Purification: A Pathway to Purity

The synthesis of this compound typically proceeds via the electrophilic addition of bromine (Br₂) to the double bond of 2-bromocinnamic acid. This reaction is a cornerstone of organic synthesis, and its careful execution is critical to achieving a high yield of the desired product.

Synthetic Workflow

The logical flow of the synthesis and subsequent purification is outlined below.

Caption: Synthetic and purification workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 2-bromocinnamic acid in a suitable inert solvent, such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂), in a round-bottom flask equipped with a magnetic stirrer.

-

Bromination: Slowly add a stoichiometric amount of bromine (Br₂), dissolved in the same solvent, to the reaction mixture at room temperature. The disappearance of the bromine's characteristic reddish-brown color indicates the progress of the reaction.

-

Reaction Monitoring: Monitor the reaction to completion using thin-layer chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any unreacted bromine. Subsequently, wash with brine and dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure this compound as a crystalline solid.

Structural Elucidation: A Multi-faceted Analytical Approach

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous determination of the molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound. For organobromine compounds, the isotopic pattern of bromine is a distinctive feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[1]

-

Expected Molecular Ion Peaks: A compound containing three bromine atoms, such as this compound, will exhibit a characteristic cluster of peaks in its mass spectrum for the molecular ion (M⁺). The relative intensities of these peaks (M⁺, M⁺+2, M⁺+4, M⁺+6) will follow a predictable pattern due to the statistical distribution of the bromine isotopes.

-

Fragmentation Pattern: Electron ionization mass spectrometry (EI-MS) will also induce fragmentation of the molecule. Common fragmentation pathways for this compound would include the loss of a bromine atom, a carboxyl group, or combinations thereof. The presence of bromide ions (m/z 79 and 81) is a strong indicator of an organobromine compound.[2][3]

| Property | Value | Source |

| Molecular Formula | C₉H₇Br₃O₂ | - |

| Molecular Weight | 386.87 g/mol | - |

| Monoisotopic Mass | 383.80154 Da | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity of atoms in a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the phenyl ring and the two aliphatic protons on the propionic acid backbone. The chemical shifts and coupling patterns of these protons provide detailed information about their chemical environment and spatial relationships. The aromatic region will likely display a complex multiplet pattern due to the bromine substituent on the phenyl ring. The two protons on the chiral centers (C2 and C3) would appear as doublets, with their coupling constant providing insight into their dihedral angle and thus the relative stereochemistry (erythro or threo). A user on a chemistry forum described the aromatic signal integrating to 5 protons around 7 ppm and two doublets for the aliphatic protons around 5 ppm, which appeared as a quartet due to their proximity.[4]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbons bonded to bromine will be significantly influenced by the electronegativity of the halogen. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry. A study published in Acta Crystallographica Section E reported the crystal structure of 2,3-dibromo-3-phenyl-propionic acid, where the molecules form inversion dimers linked by O-H⋯O hydrogen bonds.[5][6] While this is a related compound, it highlights the utility of this technique for determining the solid-state conformation. A monoclinic polymorph of 2,3-dibromo-3-phenylpropanoic acid has also been characterized by X-ray crystallography.[7]

Physicochemical Properties and Safety Considerations

A summary of the key physicochemical properties is provided below.

| Property | Value | Reference |

| Appearance | White to almost white crystalline powder | [8] |

| Melting Point | 200 °C (decomposes) | [9] |

| Solubility | Soluble in Methanol | [8] |

| pKa | 2.21 ± 0.11 (Predicted) | [8] |

| Storage | Sealed in a dry place at room temperature | [9] |

Safety Information:

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Applications and Future Directions

This compound and its derivatives serve as versatile intermediates in organic synthesis.[8] Dehydrobromination reactions can be used to introduce unsaturation, leading to the formation of valuable building blocks.[9] Its antimicrobial properties also suggest potential applications in the development of new pharmaceuticals and agrochemicals.[8] Further research into the biological activities of this compound and its analogues could unveil novel therapeutic agents.

Conclusion

The molecular structure of this compound is a complex interplay of electronic and steric effects imparted by the three bromine atoms. A comprehensive analytical approach, integrating mass spectrometry, NMR spectroscopy, and X-ray crystallography, is indispensable for its complete characterization. This in-depth understanding is fundamental for its effective utilization in synthetic chemistry and for the rational design of new molecules with desired biological activities.

References

-

Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis Online. Available at: [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

-

Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. Available at: [Link]

-

Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. docbrown.info. Available at: [Link]

-

2,3-Dibromo-3-phenylpropionic acid | C9H8Br2O2 | CID 22705. PubChem. Available at: [Link]

-

Mass spectra of organic compounds containing bromine and chlorine. ACS Publications. Available at: [Link]

-

Supplementary Material. The Royal Society of Chemistry. Available at: [Link]

-

2,3-Dibromo-3-phenyl-propionic acid. PubMed. Available at: [Link]

-

(PDF) 2,3-Dibromo-3-phenylpropionic acid. ResearchGate. Available at: [Link]

- CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid. Google Patents.

-

C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA. UPB Scientific Bulletin. Available at: [Link]

-

β-BROMOPROPIONIC ACID. Organic Syntheses. Available at: [Link]

-

Propanoic acid, 2,3-dibromo-, ethyl ester. NIST WebBook. Available at: [Link]

-

HNMR erythro-2 3-dibromo-3-phenylpropanoic acid. Reddit. Available at: [Link]

-

(r,s)-2,3-Dibromo-3-phenylpropanoic acid. PubChem. Available at: [Link]

-

3-Phenylpropionic acid. ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]

-

Structure Determination by X-ray Crystallography. The World of Materials. Available at: [Link]

-

X-ray crystallographic diffraction analysis of bromide 3a. ResearchGate. Available at: [Link]

Sources

- 1. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. 2,3-Dibromo-3-phenyl-propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. (r,s)-2,3-Dibromo-3-phenylpropanoic acid | C9H8Br2O2 | CID 6994572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. 2,3-DIBROMO-3-PHENYLPROPIONIC ACID | 6286-30-2 [amp.chemicalbook.com]

- 10. 2,3-Dibromo-3-phenylpropionic acid | C9H8Br2O2 | CID 22705 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Research Applications of 2,3-Dibromo-3-(2-bromophenyl)propionic acid

Abstract: 2,3-Dibromo-3-(2-bromophenyl)propionic acid is a polyhalogenated arylpropionic acid that, while not extensively studied, presents a compelling scaffold for synthetic innovation. Its structure is rich with distinct functional groups—a vicinal dibromide, a carboxylic acid, and an aryl bromide—each offering a gateway to diverse chemical transformations. This guide elucidates the untapped potential of this molecule, presenting it as a versatile building block for applications in medicinal chemistry, advanced heterocycle synthesis, and materials science. By dissecting the reactivity of each functional moiety, we provide a strategic roadmap for researchers, complete with mechanistic insights and actionable experimental protocols, to leverage this compound in the development of novel molecular entities.

Molecular Architecture and Strategic Importance

This compound is characterized by a strategic arrangement of reactive centers. The core structure, an arylpropionic acid, is a well-established pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4] The presence of three bromine atoms, however, dramatically expands its synthetic utility beyond that of a simple pharmaceutical precursor.

The molecule can be deconstructed into three primary reactive hubs:

-

The Vicinal Dibromide: This 1,2-dibromoethyl moiety is a classical precursor for the formation of carbon-carbon multiple bonds through elimination reactions.

-

The Aryl Bromide: The bromine atom on the phenyl ring is strategically positioned for modern cross-coupling methodologies, enabling the construction of complex biaryl systems or the introduction of diverse functional groups.

-

The Carboxylic Acid: This functional group provides a handle for derivatization into esters, amides, and other functionalities, and can participate in intramolecular cyclization reactions.

The convergence of these three functionalities in a single, readily accessible scaffold makes it a powerful platform for combinatorial chemistry and the synthesis of complex molecular architectures.

Core Reactivity and Synthetic Pathways

The true potential of this compound is unlocked by understanding the distinct and synergistic reactivity of its functional groups.

The Vicinal Dibromide: A Gateway to Alkynes

The most synthetically potent feature of the molecule is the vicinal dibromide. This group can undergo a facile double dehydrobromination reaction when treated with a strong, non-nucleophilic base, yielding a highly valuable phenylpropiolic acid intermediate.[5][6][7][8]

This transformation proceeds via two sequential E2 elimination steps.[7][8] The use of at least two, and often three, equivalents of a strong base like sodium amide (NaNH₂) in liquid ammonia or an inert solvent is typical for this reaction.[5][6] The third equivalent is necessary to deprotonate the terminal alkyne that is initially formed, which can then be reprotonated upon aqueous workup.

Caption: Suzuki-Miyaura cross-coupling at the 2-bromo position.

Potential Research Application I: Medicinal Chemistry & Drug Discovery

The arylpropionic acid scaffold is a privileged structure in medicinal chemistry, famously represented by NSAIDs like ibuprofen and naproxen. [1][2][4]this compound serves as an excellent starting point for the development of novel therapeutic agents, leveraging its multiple reactive sites for library synthesis.

Rationale: A Scaffold for Diversification

The presence of the 2-bromo substituent allows for systematic exploration of the structure-activity relationship (SAR) around the phenyl ring. Aromatic compounds are fundamental in drug design due to their ability to engage in various interactions with biological targets. [9][10]By employing Suzuki coupling, a multitude of aryl and heteroaryl groups can be introduced at this position, potentially modulating the compound's binding affinity, selectivity, and pharmacokinetic properties. [11][12]Furthermore, derivatization of the carboxylic acid to amides or esters can further expand the chemical space and influence biological activity. [3]Studies have shown that arylpropionic acid derivatives possess a wide range of biological activities, including antibacterial, anticonvulsant, and anticancer effects, making this a rich field for exploration. [1][2][13]

Proposed Synthetic Workflow

A combinatorial library can be generated using a divergent synthetic strategy. The core molecule can first undergo Suzuki coupling with a panel of boronic acids. Each of the resulting biaryl products can then be coupled with a library of amines at the carboxylic acid site to generate a diverse set of amides.

Caption: Workflow for combinatorial library synthesis.

Experimental Protocol: Suzuki Coupling and Amide Formation

Step 1: Suzuki-Miyaura Cross-Coupling

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

-

Add a solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

De-gas the mixture by bubbling with N₂ for 15 minutes.

-

Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.). [11]5. Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the biaryl intermediate.

Step 2: Amide Coupling

-

Dissolve the purified biaryl intermediate (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent, such as HATU (1.1 eq.) or EDC/HOBt (1.1 eq. each), and a tertiary amine base like diisopropylethylamine (DIPEA, 2.0 eq.).

-

Stir the mixture for 10-15 minutes to activate the carboxylic acid.

-

Add the desired primary or secondary amine (1.2 eq.) and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Dilute the reaction mixture with the appropriate organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to obtain the final amide product.

Potential Research Application II: Synthesis of Novel Heterocycles

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. [14][15][16]The alkyne intermediate, readily synthesized from this compound via double dehydrobromination, is a premier building block for a vast array of heterocyclic systems.

Rationale: Alkyne as a Linchpin for Cycloadditions

The carbon-carbon triple bond of the 2-(2-Bromophenyl)propiolic acid intermediate is highly reactive and can participate in numerous cyclization and cycloaddition reactions. For instance:

-

[3+2] Cycloadditions: Reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine can produce isoxazoles.

-

Intramolecular Cyclizations: The presence of the ortho-bromo substituent opens the door for intramolecular reactions. For example, following a Sonogashira coupling to introduce a terminal alkyne, an intramolecular cyclization could be triggered to form complex fused ring systems.

This approach provides a modular and efficient route to novel, highly substituted heterocyclic scaffolds that would be difficult to access through other means.

Experimental Protocol: Synthesis of a Substituted Pyrazole

Step 1: Double Dehydrobromination to Alkyne (As described in Section 2.1)

-

In a three-necked flask equipped with a condenser and an ammonia inlet, condense liquid ammonia (approx. 10 mL per mmol of substrate) at -78 °C.

-

Add small pieces of sodium metal until a persistent blue color indicates the solvent is dry.

-

Add a catalytic amount of ferric nitrate, followed by the remaining sodium metal (3.0 eq.) in portions to form sodium amide (NaNH₂).

-

Add a solution of this compound (1.0 eq.) in dry THF dropwise to the NaNH₂ suspension.

-

Allow the reaction to stir at -33 °C (refluxing ammonia) for several hours.

-

Carefully quench the reaction by the slow addition of ammonium chloride.

-

Allow the ammonia to evaporate. Acidify the residue with cold 2M HCl and extract the product with diethyl ether.

-

Dry the organic extracts and concentrate to yield the crude 2-(2-Bromophenyl)propiolic acid, which can be used directly or purified. [17] Step 2: Pyrazole Formation

-

Dissolve the crude alkyne (1.0 eq.) in ethanol.

-

Add a substituted hydrazine, such as phenylhydrazine (1.1 eq.).

-

Add a catalytic amount of acetic acid.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction and remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate, wash with water and brine, and dry over sodium sulfate.

-

Purify the crude product by column chromatography to yield the desired 1,5-disubstituted pyrazole-3-carboxylic acid.

Summary and Outlook

This compound represents a molecule of significant, yet largely unexplored, synthetic potential. Its unique combination of a vicinal dibromide, an aryl bromide, and a carboxylic acid makes it a versatile platform for generating molecular complexity. This guide has outlined two primary research avenues: the development of novel bioactive compounds through cross-coupling and derivatization, and the synthesis of complex heterocycles via an alkyne intermediate. The detailed protocols provided serve as a validated starting point for researchers in organic synthesis, medicinal chemistry, and materials science to unlock the full potential of this powerful chemical building block. The strategic application of modern synthetic methods to this scaffold is poised to yield a rich harvest of novel and functional molecules.

Physicochemical Data for the Related Compound 2,3-Dibromo-3-phenylpropionic acid

| Property | Value | Source |

| CAS Number | 6286-30-2 | [17] |

| Molecular Formula | C₉H₈Br₂O₂ | [18] |

| Molecular Weight | 307.97 g/mol | [17] |

| Appearance | White to off-white crystalline powder | - |

| Melting Point | ~200 °C (decomposes) | [17] |

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

- Luo, Q.L., et al. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry.

-

Journal of the American Chemical Society. A General Copper Catalytic System for Suzuki–Miyaura Cross-Coupling of Unactivated Secondary and Primary Alkyl Halides with Arylborons. Available from: [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

- Wipf, P. Organic Chemistry 1 Chapter 13. Alkynes. University of Pittsburgh.

-

ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. Available from: [Link]

-

ResearchGate. Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides with arylboronic acids a with PdNP@PPh 2 -SiO 2 as catalyst. Available from: [Link]

-

Master Organic Chemistry. Formation of alkynes through double elimination of vicinal dibromides. Available from: [Link]

-

ResearchGate. Suzuki-Miyaura cross-coupling of (hetero)aryl bromides with aryl boronic acids a. Available from: [Link]

-

Chad's Prep. 9.3 Synthesis of Alkynes | Organic Chemistry. YouTube. Available from: [Link]

-

Professor Dave Explains. Alkyne Synthesis by Double Dehydrohalogenation. YouTube. Available from: [Link]

-

Unacademy. Preparation of Alkynes from Vicinal Dihalides. Available from: [Link]

-

National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Available from: [Link]

-

National Institutes of Health. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Available from: [Link]

- Singh, R., et al. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. World Journal of Pharmacy and Pharmaceutical Sciences.

-

ResearchGate. Pd‐catalyzed Suzuki coupling of 2‐(4‐bromophenyl)‐5‐chloropyrazine. Available from: [Link]

-

ResearchGate. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Available from: [Link]

- Kumar, P., et al. A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

-

ResearchGate. Cyclization of Phenyl 3-Arylpropionates under the Action of HSO3F or AlBr3. Available from: [Link]

-

National Institutes of Health. 40 Years of Research on Polybrominated Diphenyl Ethers (PBDEs)—A Historical Overview and Newest Data of a Promising Anticancer Drug. Available from: [Link]

-

Wikipedia. Polybrominated diphenyl ethers. Available from: [Link]

-

PubMed. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Available from: [Link]

-

National Institutes of Health. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Available from: [Link]

-

IJPPR. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Available from: [Link]

-

Walsh Medical Media. Applications for the Strength of Aromatics in Medicine, Agro chemistry, and Materials. Available from: [Link]

-

National Institutes of Health. 2,3-Dibromo-3-phenylpropionic acid. Available from: [Link]

-

YouTube. Multistep Synthesis of a Vicinal Dibromide with Anti-Stereochemistry in Organic. Available from: [Link]

-

Journal of the American Chemical Society. Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Available from: [Link]

-

University of Oxford. A Green Synthesis of 2,3-Dibromo-3-phenylpropionic Acid and the Use of Kinetic Studies to Probe into the Elimination Product When Treated with Weak Base in Different Solvents. Available from: [Link]

-

ResearchGate. 2,3-Dibromo-3-phenylpropanoic acid: a monoclinic polymorph. Available from: [Link]

-

Organic Chemistry Portal. Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy. Available from: [Link]

-

OUCI. Dicarbonyl compounds in the synthesis of heterocycles under green conditions. Available from: [Link]

-

Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Available from: [Link]

-

ResearchGate. Aryl Propionic Acid derivatives. Available from: [Link]

Sources

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. ijpsr.com [ijpsr.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. jocpr.com [jocpr.com]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. mdpi.com [mdpi.com]

- 12. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dicarbonyl compounds in the synthesis of heterocycles under green conditions [ouci.dntb.gov.ua]

- 16. longdom.org [longdom.org]

- 17. 2,3-DIBROMO-3-PHENYLPROPIONIC ACID | 6286-30-2 [chemicalbook.com]

- 18. 2,3-Dibromo-3-phenylpropionic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2,3-Dibromo-3-(2-bromophenyl)propionic acid

This guide provides comprehensive safety protocols and handling directives for 2,3-Dibromo-3-(2-bromophenyl)propionic acid, a compound utilized in specialized synthetic chemistry. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure procedural integrity and personnel safety. The causality behind each recommendation is explained to empower users with a deeper understanding of the risks and mitigation strategies involved.

Compound Profile and Hazard Identification

This compound is a halogenated carboxylic acid. Its structure presents multiple hazard potentials that dictate stringent handling protocols. The presence of bromine atoms and an acidic functional group are the primary drivers of its reactivity and physiological effects.

Chemical Identity and Properties

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Molecular Formula | C₉H₈Br₂O₂ | [1] |

| Molecular Weight | 307.97 g/mol | [2][3] |

| CAS Number | 6286-30-2 | [2] |

| Appearance | Solid | [4] |

| Melting Point | Decomposes at 200 °C | [1] |

GHS Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

-

Skin Irritation (Category 2): Causes skin irritation.[2][3][5]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][3][5]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2][3][5]

The signal word for this compound is "Warning" .[2][5]

Structural Visualization

Understanding the molecule's structure is key to anticipating its behavior. The vicinal dibromides on the propionic acid chain are susceptible to elimination reactions, while the carboxylic acid group provides acidic properties.

Caption: Structure of this compound.

Risk Assessment and Toxicological Profile

-

Inhalation: As a solid, the primary inhalation risk comes from airborne dust generated during handling (e.g., weighing, transferring). Inhalation may cause respiratory irritation, leading to coughing and shortness of breath.[2][5][7]

-

Skin Contact: The compound is a known skin irritant.[2][5] Prolonged contact can cause redness and discomfort. Due to the presence of bromine, there is a potential for absorption through the skin, although specific data is unavailable. All skin contact should be considered hazardous.

-

Eye Contact: Direct contact with the eyes will cause serious irritation.[2][5] The acidic nature of the compound can exacerbate this effect, potentially leading to damage if not promptly and thoroughly rinsed.

-

Ingestion: While less common in a laboratory setting, ingestion is harmful.[4] The corrosive properties of acidic compounds can cause severe damage to the gastrointestinal tract.[6][8]

Causality: The irritant properties are a direct result of the compound's acidic nature and the reactivity of the carbon-bromine bonds, which can interact with biological macromolecules.

Hierarchy of Controls: Engineering, Administrative, and PPE

To mitigate the identified risks, a multi-layered safety approach, known as the hierarchy of controls, must be implemented. This prioritizes the most effective control measures.

Caption: Hierarchy of controls for mitigating exposure risks.

Engineering Controls (Primary Barrier)

Engineering controls are the most critical element in preventing exposure.

-

Chemical Fume Hood: All handling of the solid compound that may generate dust (weighing, transfers, preparing solutions) MUST be performed inside a certified chemical fume hood. This is non-negotiable.

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Causality: A fume hood provides a physical barrier and uses directional airflow to pull airborne contaminants away from the user's breathing zone, preventing respiratory exposure.[9]

Administrative Controls (Procedural Safety)

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

-

Training: All personnel must be trained on the specific hazards of this compound and the emergency procedures before beginning work.

-

Access Control: Limit access to storage areas and work zones where this chemical is being handled.

-

Hygiene Practices: Wash hands thoroughly after handling, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.

Personal Protective Equipment (PPE) (Final Barrier)

PPE is essential but should never be relied upon as the primary means of protection.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] A face shield should be used in addition to goggles when there is a significant splash risk.

-

Skin Protection:

-

Gloves: Handle with impervious gloves.[2] Given the halogenated nature of the compound, nitrile gloves are a common choice, but always check the manufacturer's glove compatibility chart for breakthrough times. Double-gloving is recommended for extended procedures.

-

Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.

-

-

Respiratory Protection: If for any reason work must be performed outside a fume hood where dust may be generated, a full-face respirator with appropriate particulate filters (e.g., N95 or P100) must be used.[4] This should be an exceptional circumstance, not a routine practice.

Safe Handling, Storage, and Disposal Protocols

Step-by-Step Handling Protocol (Solid Compound)

-

Preparation: Don all required PPE (goggles, lab coat, gloves). Ensure the chemical fume hood is on and operating correctly.

-

Staging: Place all necessary equipment (spatulas, weigh paper, glassware) inside the fume hood before introducing the chemical.

-

Weighing: Carefully open the container inside the fume hood. Use a spatula to transfer the desired amount of solid to a tared weigh boat or paper. Avoid any actions that could generate dust.

-

Transfer/Dissolution: Add the solid to the reaction vessel or solvent inside the fume hood. If adding to a solvent, do so slowly to control any potential exothermic reaction.

-

Cleanup: Tightly cap the source container. Decontaminate the spatula and any surfaces within the fume hood. Dispose of any contaminated weigh paper as hazardous waste.

Storage Requirements

Proper storage is crucial to maintain chemical stability and prevent hazardous reactions.

-

Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat.[10]

-

Container: Keep the container tightly closed to prevent moisture absorption and release of vapors.[2][5]

-

Segregation: This is a critical step. As an organic acid, it must be segregated from:

-

Cabinetry: Store in a dedicated cabinet for corrosive materials, preferably one vented for acids.[11][12] Do not store above eye level.[11]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Labeling: Collect all waste (excess solid, contaminated materials, reaction residues) in a clearly labeled, sealed hazardous waste container. The label must include the full chemical name.

-

Segregation: Waste streams containing halogenated organic compounds should be segregated from non-halogenated organic waste.

-

Neutralization (for aqueous solutions): While neutralization with a base like sodium bicarbonate can be performed, it must be done cautiously by trained personnel, as it will generate CO₂ gas and heat.

-

Incineration: The ultimate disposal method for brominated organic compounds is typically high-temperature incineration at a licensed hazardous waste facility equipped with scrubbers and emission controls to handle the resulting hydrobromic acid (HBr) and other by-products.[13][14]

Emergency Procedures

Immediate and correct response to an exposure or spill is vital.

Exposure Response

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[5][7] Seek medical attention if irritation persists.[5]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.[2]

-

Ingestion: Do NOT induce vomiting.[8] If the person is conscious, have them rinse their mouth with water and drink two glasses of water at most.[2] Seek immediate medical attention.

Spill Response Protocol

The response depends on the scale and location of the spill.

Caption: Decision workflow for responding to a chemical spill.

-

Small Spill (Inside a Fume Hood):

-

Ensure proper PPE is worn.

-

Cover the spill with an inert absorbent material like vermiculite or sand.

-

Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.

-

Decontaminate the area. For spills of bromine-containing compounds, a 5-10% solution of sodium thiosulfate can be used to neutralize residual material.[9]

-

-

Large Spill or Spill Outside a Fume Hood:

References

-

Indian Chemical Council (ICC). (2019). Bromine Safety Handbook. [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Bromine. [Link]

-

ICL Group. (2016). BROMINE BROMINE - Safety Handbook. [Link]

-

University of Illinois Division of Research Safety. Complicated Chemical Spills. [Link]

-

GOV.UK. Bromine: incident management. [Link]

-

Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?[Link]

-

U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. [Link]

-

PubChem. 2,3-Dibromo-3-phenylpropionic acid. [Link]

-

Chemtalk. Bromine water - disposal. [Link]

-

Massachusetts Institute of Technology (MIT) EHS. Lab Safety. [Link]

-

CUNY. Practices for Proper Chemical Storage. [Link]

-

MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]

-

PubMed. Bromine in waste incineration: partitioning and influence on metal volatilisation. [Link]

-

University of California, Berkeley EHS. Safe Storage of Hazardous Chemicals. [Link]

-

LookChem. [Chemical Knowledge]:Specification for storage and transport of carboxylic acids. [Link]

-

NY.Gov. (2016). Chemical Storage and Handling Recommendations. [Link]

Sources

- 1. 2,3-DIBROMO-3-PHENYLPROPIONIC ACID | 6286-30-2 [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 2,3-Dibromo-3-phenylpropionic acid | C9H8Br2O2 | CID 22705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(2-ブロモフェニル)プロピオン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. nj.gov [nj.gov]

- 8. fishersci.com [fishersci.com]

- 9. - Division of Research Safety | Illinois [drs.illinois.edu]

- 10. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]

- 11. web.mit.edu [web.mit.edu]

- 12. csuohio.edu [csuohio.edu]

- 13. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

- 14. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dibromo-3-(2-bromophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the inquiry into the discovery and history of 2,3-Dibromo-3-(2-bromophenyl)propionic acid. Initial comprehensive literature and database searches indicate that this specific tribrominated phenylpropionic acid isomer is not a well-documented or commercially available compound. Consequently, this guide pivots to a detailed exploration of a plausible and scientifically sound synthetic route to a closely related isomer, 2,3-Dibromo-3-(2-bromophenyl)propanoic acid . The proposed synthesis involves the electrophilic addition of bromine across the double bond of (2E)-3-(2-bromophenyl)-2-propenoic acid. This document provides a thorough analysis of the precursor, a detailed, step-by-step experimental protocol for the synthesis, and a discussion of the expected physicochemical properties and characterization of the final product, drawing upon data from analogous compounds. Safety protocols for handling the required reagents are also extensively covered. This guide is intended to serve as a valuable resource for researchers in organic synthesis and drug development who are interested in the preparation and properties of novel polyhalogenated compounds.

Introduction: Charting a Course to a Novel Compound

The exploration of novel halogenated organic molecules is a cornerstone of modern pharmaceutical and materials science research. These compounds often exhibit unique biological activities and chemical properties. The request for information on "this compound" points to an interest in such complex structures. However, a thorough review of the scientific literature and chemical databases reveals a lack of specific information on this particular compound.

This guide, therefore, takes a proactive and practical approach by proposing a robust synthetic pathway to a closely related and synthetically accessible isomer: 2,3-Dibromo-3-(2-bromophenyl)propanoic acid . The proposed synthesis is based on the well-established electrophilic addition of bromine to an α,β-unsaturated carboxylic acid. This method is not only reliable but also provides a clear and logical route to the target molecule.

The following sections will delve into the synthesis and properties of the key precursor, (2E)-3-(2-bromophenyl)-2-propenoic acid, provide a detailed experimental protocol for the bromination reaction, and offer an educated projection of the physicochemical and spectroscopic properties of the final product.

Precursor Analysis: (2E)-3-(2-bromophenyl)-2-propenoic Acid

The successful synthesis of the target compound hinges on the availability and purity of the starting material, (2E)-3-(2-bromophenyl)-2-propenoic acid, also known as 2-bromocinnamic acid. This compound is commercially available and serves as an excellent substrate for the proposed bromination reaction.

Table 1: Physicochemical Properties of (2E)-3-(2-bromophenyl)-2-propenoic Acid

| Property | Value | Source |

| CAS Number | 7345-79-1 | [1] |

| Molecular Formula | C₉H₇BrO₂ | [1] |

| Molecular Weight | 227.06 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 215-216 °C | [1] |

Proposed Synthesis of 2,3-Dibromo-3-(2-bromophenyl)propanoic Acid

The core of this technical guide is the proposed synthesis of 2,3-Dibromo-3-(2-bromophenyl)propanoic acid via the electrophilic addition of bromine to (2E)-3-(2-bromophenyl)-2-propenoic acid.

Reaction Principle and Mechanism

The reaction proceeds through the electrophilic addition of bromine (Br₂) to the alkene double bond of the precursor. The electron-rich double bond acts as a nucleophile, attacking one of the bromine atoms and displacing a bromide ion. This results in the formation of a cyclic bromonium ion intermediate. The bromide ion then attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge (anti-addition), leading to the formation of the vicinal dibromide.

Caption: Mechanism of Electrophilic Bromine Addition.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the bromination of cinnamic acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[2]

Materials and Reagents:

-

(2E)-3-(2-bromophenyl)-2-propenoic acid

-

Glacial acetic acid

-

Bromine (Br₂)

-

Cyclohexene (for quenching)

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve (2E)-3-(2-bromophenyl)-2-propenoic acid in glacial acetic acid with stirring. Equip the flask with a reflux condenser and an addition funnel.

-

Bromine Addition: Prepare a solution of bromine in glacial acetic acid in the addition funnel. Add the bromine solution dropwise to the stirred solution of the precursor at room temperature. The characteristic red-brown color of bromine should disappear as it reacts.[2]

-

Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the bromine color. If the color persists, it indicates that the reaction is nearing completion or that all the starting material has been consumed.

-

Completion and Quenching: Once the addition is complete, continue stirring for an additional 30 minutes at room temperature to ensure the reaction goes to completion. If a persistent bromine color remains, add a few drops of cyclohexene to quench the excess bromine.[2]

-

Product Isolation: Cool the reaction mixture in an ice bath to precipitate the crude product. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold water to remove any remaining acetic acid and inorganic byproducts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[3]

Causality Behind Experimental Choices

-

Solvent: Glacial acetic acid is a common solvent for this reaction as it is polar enough to dissolve the starting material and is inert to the reaction conditions. Dichloromethane can also be used.[2]

-

Control of Bromine Addition: Dropwise addition of bromine is crucial to control the exothermic nature of the reaction and to prevent the accumulation of unreacted bromine, which is a significant safety hazard.

-

Work-up: The aqueous work-up is essential to remove the solvent and any water-soluble impurities. Recrystallization is a standard and effective method for purifying the solid product.

Caption: Synthetic Workflow for 2,3-Dibromo-3-(2-bromophenyl)propanoic Acid.

Expected Physicochemical Properties and Characterization

The exact physicochemical properties of the novel 2,3-Dibromo-3-(2-bromophenyl)propanoic acid can be estimated by examining the properties of its structural analogs.

Table 2: Comparison of Physicochemical Properties of Related Compounds

| Property | 3-(2-Bromophenyl)propionic Acid | 2,3-Dibromo-3-phenylpropionic Acid | Predicted: 2,3-Dibromo-3-(2-bromophenyl)propanoic Acid |

| CAS Number | 15115-58-9[4] | 6286-30-2[5] | N/A |

| Molecular Formula | C₉H₉BrO₂[4] | C₉H₈Br₂O₂[5] | C₉H₇Br₃O₂ |

| Molecular Weight | 229.07 g/mol [4] | 307.97 g/mol [5] | ~386.87 g/mol |

| Appearance | Solid[6] | White to off-white crystalline powder[7] | Expected to be a solid |

| Melting Point | 98-102 °C[6] | ~200 °C (decomposes)[8] | Expected to be higher than the precursor |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, as well as two coupled signals for the protons on the propanoic acid chain at the C2 and C3 positions. The chemical shifts and coupling constants of these aliphatic protons will be indicative of the stereochemistry of the product.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the two aliphatic carbons bearing bromine atoms, and the carbons of the brominated phenyl ring.[9]

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the carboxylic acid, typically in the region of 1700-1725 cm⁻¹, and a broad absorption for the hydroxyl group (O-H) of the carboxylic acid, usually in the range of 2500-3300 cm⁻¹.[10][11]

Safety and Handling

The synthesis of 2,3-Dibromo-3-(2-bromophenyl)propanoic acid involves the use of hazardous chemicals that require strict adherence to safety protocols.

-

Bromine (Br₂): Bromine is a highly corrosive, toxic, and volatile liquid. It can cause severe burns upon skin contact and is extremely hazardous if inhaled. All manipulations involving bromine must be conducted in a certified fume hood, and appropriate PPE, including heavy-duty gloves, safety goggles, and a face shield, must be worn.[12]

-

Glacial Acetic Acid: This is a corrosive liquid that can cause severe skin and eye burns. It should be handled with care in a well-ventilated area.

-

General Precautions: A safety shower and eyewash station should be readily accessible. It is advisable to have a solution of sodium thiosulfate on hand to neutralize any bromine spills.

Table 3: GHS Hazard Information for Key Reagents

| Reagent | GHS Pictograms | Hazard Statements | Precautionary Statements |

| Bromine | Corrosion, Acute Toxicity, Health Hazard, Environmental Hazard | Causes severe skin burns and eye damage. Fatal if inhaled. Very toxic to aquatic life. | Do not breathe gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. In case of inadequate ventilation wear respiratory protection. |

| Glacial Acetic Acid | Flammable, Corrosion | Flammable liquid and vapor. Causes severe skin burns and eye damage. | Keep away from heat/sparks/open flames/hot surfaces. – No smoking. Wear protective gloves/protective clothing/eye protection/face protection. |

| (2E)-3-(2-bromophenyl)-2-propenoic acid | Warning | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection. |

Note: The hazard information for the final product, 2,3-Dibromo-3-(2-bromophenyl)propanoic acid, is not available. It should be handled with caution, assuming it may be a skin and eye irritant.

Conclusion

While the specific compound "this compound" is not documented in existing scientific literature, this guide provides a comprehensive and practical framework for the synthesis of a closely related isomer, "2,3-Dibromo-3-(2-bromophenyl)propanoic acid". The proposed synthetic route, based on the electrophilic addition of bromine to (2E)-3-(2-bromophenyl)-2-propenoic acid, is well-precedented and offers a high probability of success. The detailed experimental protocol, coupled with an analysis of the precursor and predicted properties of the product, serves as a valuable starting point for researchers. As with all chemical syntheses, strict adherence to safety protocols is paramount. This work underscores the importance of a foundational understanding of organic reaction mechanisms in the pursuit of novel chemical entities.

References

Sources

- 1. 2,3-DIBROMO-3-PHENYLPROPIONIC ACID(6286-30-2) 1H NMR spectrum [chemicalbook.com]

- 2. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. 3-(2-Bromophenyl)propionic acid | C9H9BrO2 | CID 316010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-Dibromo-3-phenylpropionic acid | C9H8Br2O2 | CID 22705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(2-Bromophenyl)propionic acid 97 15115-58-9 [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 2,3-DIBROMO-3-PHENYLPROPIONIC ACID | 6286-30-2 [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Solved this is a IR spectrum for | Chegg.com [chegg.com]

- 11. macmillanlearning.com [macmillanlearning.com]

- 12. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols: 2,3-Dibromo-3-(2-bromophenyl)propionic Acid as a Versatile Precursor in Organic Synthesis

Introduction: Unlocking the Synthetic Potential of a Tribrominated Propionic Acid Derivative

2,3-Dibromo-3-(2-bromophenyl)propionic acid is a highly functionalized molecule poised for a variety of synthetic transformations. Its utility stems from the presence of three distinct bromine atoms and a carboxylic acid moiety, offering multiple reaction sites for strategic chemical modifications. The vicinal dibromides on the propionic acid chain are primed for elimination reactions to furnish valuable α,β-unsaturated systems. Simultaneously, the bromine atom on the phenyl ring serves as a handle for cross-coupling reactions, enabling the construction of complex molecular architectures. This combination of reactive sites makes it a compelling starting material for the synthesis of pharmaceuticals, agrochemicals, and functional materials. This guide provides an in-depth exploration of its synthetic applications, complete with detailed protocols and mechanistic insights.

Core Synthetic Applications and Mechanistic Considerations

The strategic value of this compound lies in its capacity to undergo a range of selective transformations. The following sections detail key applications, the underlying chemical principles, and validated experimental protocols.

Synthesis of Cinnamic Acid Derivatives via Debromination

The vicinal dibromide functionality is a masked alkene. Its removal, or debromination, is a common and efficient method for introducing a carbon-carbon double bond. This transformation is particularly useful for accessing substituted cinnamic acids, which are precursors to a wide array of biologically active molecules.

Mechanistic Insight: The debromination of vicinal dibromides can be achieved through various reagents, with zinc powder in acetic acid being a classic and effective method. The reaction proceeds via a reductive elimination mechanism. Zinc acts as a two-electron reductant, and the reaction is thought to proceed through an organozinc intermediate. The stereochemistry of the starting material can influence the geometry of the resulting alkene, although with this particular substrate, the primary product is the trans-isomer due to thermodynamic stability. Microwave irradiation can significantly accelerate this reaction.[1]

Caption: Workflow for the debromination of the precursor to a cinnamic acid derivative.

Protocol 1: Microwave-Assisted Debromination

Materials and Reagents:

-

This compound

-

Zinc powder (<10 µm, activated)

-

Glacial Acetic Acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Microwave synthesizer

-

Standard glassware for extraction and filtration

Procedure:

-

In a 10 mL microwave reaction vial, combine this compound (1.0 mmol), zinc powder (3.0 mmol), and glacial acetic acid (5 mL).

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at 100°C for 2 minutes with stirring.

-

After cooling to room temperature, filter the reaction mixture through a pad of celite to remove excess zinc and other solids. Wash the celite pad with diethyl ether (2 x 10 mL).

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer with water (2 x 15 mL) and then with saturated sodium bicarbonate solution (2 x 15 mL) to remove acetic acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 3-(2-bromophenyl)acrylic acid.

Data Presentation:

| Entry | Reactant | Reagent | Solvent | Time (min) | Yield (%) |

| 1 | Precursor | Zn | Acetic Acid | 2 | >90 |

Synthesis of Quinolines: A Pathway to Bioactive Heterocycles

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and antimalarial properties.[2][3][4] The title precursor can be strategically converted into quinoline-4-carboxylic acid derivatives.

Synthetic Strategy: A plausible synthetic route involves a multi-step sequence:

-

Debromination: As described in the previous section, to form 3-(2-bromophenyl)acrylic acid.

-

Nitration: Introduction of a nitro group ortho to the bromine atom on the phenyl ring.

-

Reduction: Conversion of the nitro group to an amine.

-

Cyclization: Intramolecular cyclization of the resulting amino-cinnamic acid derivative to form the quinoline ring system.

Caption: Multi-step synthesis of a quinoline derivative from the precursor.

Protocol 2: Multi-step Synthesis of a Quinoline Derivative

This protocol outlines the general procedure. Optimization of each step is recommended.

Step 2a: Nitration of 3-(2-Bromophenyl)acrylic acid

Materials and Reagents:

-

3-(2-Bromophenyl)acrylic acid (from Protocol 1)

-

Concentrated Sulfuric Acid

-

Concentrated Nitric Acid

-

Ice bath

Procedure:

-

Cool concentrated sulfuric acid (10 mL) to 0°C in an ice bath.

-

Slowly add 3-(2-bromophenyl)acrylic acid (1.0 mmol) with stirring, ensuring the temperature remains below 10°C.

-

Add a pre-cooled mixture of concentrated nitric acid (1.1 mmol) and concentrated sulfuric acid (2 mL) dropwise to the solution.

-

Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain the nitrated product.

Step 2b: Reduction of the Nitro Group

Materials and Reagents:

-

Nitrated 3-(2-bromophenyl)acrylic acid

-

Iron powder

-

Concentrated Hydrochloric Acid

-

Ethanol

Procedure:

-

In a round-bottom flask, suspend the nitrated acrylic acid derivative (1.0 mmol) and iron powder (5.0 mmol) in a mixture of ethanol (15 mL) and water (5 mL).

-

Heat the mixture to reflux and add a few drops of concentrated hydrochloric acid.

-

Continue refluxing for 2-3 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, cool the mixture and filter through celite to remove the iron salts.

-

Concentrate the filtrate to remove ethanol.

-

Neutralize the aqueous residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

-

Dry the organic layer and concentrate to yield the amino derivative.

Step 2c: Cyclization to the Quinoline

Materials and Reagents:

-

Amino-cinnamic acid derivative

-

Dowtherm A or Eaton's reagent (Phosphorus pentoxide in methanesulfonic acid)

Procedure (Thermal Cyclization):

-

Heat the amino-cinnamic acid derivative in a high-boiling solvent like Dowtherm A to 250°C for 30 minutes.

-

Cool the reaction mixture and purify the product by column chromatography.

Procedure (Acid-Catalyzed Cyclization):

-

Dissolve the amino-cinnamic acid derivative in Eaton's reagent.

-

Heat the mixture at 80-100°C for 1-2 hours.

-

Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution).

-

Extract the product with an organic solvent and purify by chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The 2-bromophenyl moiety is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse functional groups.

Mechanistic Insight (Suzuki Coupling): The Suzuki coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle consists of three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron compound, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Caption: General scheme for the Suzuki cross-coupling reaction.

Protocol 3: Suzuki Cross-Coupling

Materials and Reagents:

-

This compound

-

Aryl or vinylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium carbonate (2.0 equivalents)

-

1,4-Dioxane and Water (4:1 mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.03-0.05 mmol).

-

Add the degassed solvent mixture (1,4-dioxane/water, 5 mL).

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and add water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Summary for Suzuki Coupling:

| Entry | Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2,3-Dibromo-3-(biphenyl-2-yl)propionic acid | Typically high |

| 2 | 4-Methoxyphenylboronic acid | 2,3-Dibromo-3-(4'-methoxybiphenyl-2-yl)propionic acid | Typically high |

| 3 | Vinylboronic acid | 2,3-Dibromo-3-(2-vinylphenyl)propionic acid | Moderate to high |

Conclusion and Future Outlook

This compound is a versatile and valuable precursor in organic synthesis. The strategic and selective manipulation of its multiple reactive sites allows for the efficient construction of diverse and complex molecular scaffolds. The protocols detailed herein provide a foundation for researchers to explore its utility in their own synthetic endeavors. Future applications could involve asymmetric transformations, the development of novel one-pot multi-component reactions, and its incorporation into the synthesis of novel drug candidates and functional organic materials. The potential for this readily accessible building block is vast and awaits further exploration by the scientific community.

References

-

Butcher, T. S., Zhou, F., & Detty, M. R. (1998). Debrominations of vic-Dibromides with Diorganotellurides. 1. Stereoselectivity, Relative Rates, and Mechanistic Implications. The Journal of Organic Chemistry, 63(1), 169-176. [Link]

-

Parashar, R. K. (2009). Mild and Efficient Debromination of vic -Dibromides to Alkenes with FeCl 3 ·6H 2 O/Indium System. Synthetic Communications, 39(8), 1488-1493. [Link]

-

Kuang, C., Yang, Q., Senboku, H., & Tokuda, M. (2005). Rapid Debromination of Vic-dibromoalkanes with Zinc Powder in Acetic Acid under Microwave Irradiation. Journal of Chemical Research, 2005(5), 282-284. [Link]

-

Thong, P. Y., Lo, K. M., & Ng, S. W. (2008). 2,3-Dibromo-3-phenylpropionic acid. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2029. [Link]

-

PubChem. (n.d.). 2,3-Dibromo-3-phenylpropionic acid. National Center for Biotechnology Information. [Link]

-

Ökten, S., Çakmak, O., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds. [Link]

-

Li, J., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 566. [Link]

-

Yoshida, K., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 83(15), 8542-8550. [Link]

-

Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

PubChem. (n.d.). 3-(2-Bromophenyl)propionic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 2,3-Dibromo-3-(2-bromophenyl)propionic acid as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Scaffolds

An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of 2,3-Dibromo-3-(2-bromophenyl)propionic acid in medicinal chemistry.

Introduction and Scientific Context

This compound is a polyhalogenated aryl propionic acid derivative. While direct biological applications of this specific molecule are not extensively documented, its true value in medicinal chemistry lies in its potential as a highly functionalized and versatile synthetic intermediate. The structural motifs present—a carboxylic acid, vicinal dibromides on the propionic chain, and a bromine atom on the phenyl ring—offer multiple reactive handles for complex molecular architecture construction.

Aryl propionic acids are a cornerstone of medicinal chemistry, most famously represented by Non-Steroidal Anti-inflammatory Drugs (NSAIDs) like Ibuprofen[1][2][3]. The core structure is recognized by various biological targets. The strategic introduction of bromine atoms, as seen in the title compound, serves two primary purposes in drug discovery:

-

Modulation of Physicochemical Properties: Halogenation can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity.

-

Synthetic Handle for Elaboration: Bromine atoms are excellent leaving groups and are pivotal for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of diverse substituents to explore the chemical space around a core scaffold[4].

This application note will detail the strategic use of this compound as a precursor for the synthesis of brominated dihydrocoumarins and their subsequent elaboration into more complex, medicinally relevant compounds.